molecular formula C6H6N2OS B6227452 {imidazo[4,3-b][1,3]thiazol-3-yl}methanol CAS No. 183066-10-6

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol

Cat. No.: B6227452
CAS No.: 183066-10-6
M. Wt: 154.2
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Description

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.2. The purity is usually 95.
BenchChem offers high-quality {imidazo[4,3-b][1,3]thiazol-3-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {imidazo[4,3-b][1,3]thiazol-3-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

183066-10-6

Molecular Formula

C6H6N2OS

Molecular Weight

154.2

Purity

95

Origin of Product

United States

A World of Fused Rings: Bridged Bicyclic Nitrogen and Sulfur Heterocycles

Bridged bicyclic heterocyclic systems containing nitrogen and sulfur are a diverse class of organic compounds characterized by two rings sharing two common atoms, with at least one nitrogen and one sulfur atom incorporated into the ring structures. These scaffolds are of significant interest due to their unique three-dimensional conformations and the combined electronic properties of nitrogen and sulfur, which often impart potent biological activities. researchgate.netjocpr.com

The fusion of an imidazole (B134444) ring (a five-membered ring with two nitrogen atoms) with a thiazole (B1198619) ring (a five-membered ring containing both sulfur and nitrogen) gives rise to various isomeric imidazothiazole scaffolds. researchgate.netnih.gov The specific arrangement of the heteroatoms and the points of fusion define the distinct properties and reactivity of each isomer. These systems are generally planar and rigid, features that can be advantageous for specific interactions with biological targets like enzymes and receptors. ijpcbs.comresearchgate.net The inherent aromaticity and the presence of multiple heteroatoms create unique electronic environments, making these compounds valuable in diverse applications, from pharmaceuticals to dyes. ijpcbs.comnih.gov

The Significance of Imidazo 4,3 B Ijpcbs.comresearchgate.netthiazole Scaffolds

The imidazothiazole family, in a broader sense, is a "privileged scaffold" in medicinal chemistry, with different isomers demonstrating a wide array of pharmacological effects. researchgate.net For instance, derivatives of the related imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b] ijpcbs.comresearchgate.netnih.govthiadiazole systems have been extensively investigated and shown to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comnih.govbiointerfaceresearch.com

The specific imidazo[4,3-b] ijpcbs.comresearchgate.netthiazole (B1198619) core represents a less common, yet structurally significant, isomeric arrangement. Research into such specific heterocyclic systems is often driven by the search for novel biological activity or unique properties for materials science. The development of synthetic routes to these specific scaffolds is a key focus in organic chemistry, as it opens the door to creating libraries of new derivatives for biological screening. nih.gov While broad-spectrum activity is well-documented for the general class, the unique stereoelectronic properties of the imidazo[4,3-b] ijpcbs.comresearchgate.netthiazole framework make it a target for researchers aiming to discover compounds with novel mechanisms of action or improved selectivity for biological targets.

A Specific Focus: Imidazo 4,3 B Ijpcbs.comresearchgate.netthiazol 3 Yl Methanol

Retrosynthetic Analysis of the {Imidazo[4,3-b]nih.govnih.govthiazol-3-yl}methanol Scaffold

A retrosynthetic analysis of {imidazo[4,3-b] nih.govnih.govthiazol-3-yl}methanol reveals several possible disconnection points, suggesting potential forward synthetic strategies. The primary bond cleavages to consider are within the fused imidazole (B134444) and thiazole rings.

One logical disconnection is at the C-N bond of the imidazole ring, leading back to a functionalized thiazole precursor. This approach would involve the formation of the imidazole ring in the final steps of the synthesis. A second key disconnection can be made at the C-S and C-N bonds of the thiazole ring, which would suggest a strategy starting from a substituted imidazole precursor.

A crucial aspect of the retrosynthesis is the consideration of the hydroxymethyl group at the C-3 position. This functional group can be introduced either through the use of a starting material already containing this moiety or by functionalization of the heterocyclic core in a post-cyclization step. For instance, a related compound, {imidazo[4,3-b] nih.govnih.govthiazole-3-carboxylic acid}, is known, suggesting that a synthetic route to this carboxylic acid could potentially be adapted to produce the desired alcohol via reduction.

Conventional Synthetic Routes to Imidazo[4,3-b]nih.govnih.govthiazoles and Their Functionalization at the C-3 Position

Conventional synthetic approaches to imidazo (B10784944) nih.govnih.govthiazole derivatives generally involve the construction of one heterocyclic ring onto another.

Cyclization Reactions for the Formation of the Imidazo[4,3-b]nih.govnih.govthiazole Core

The formation of the imidazo[4,3-b] nih.govnih.govthiazole core can be envisioned through several cyclization strategies. A common method for the synthesis of related imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole (B372263) with an α-halocarbonyl compound. mdpi.com Adapting this to the [4,3-b] isomer would likely involve starting with a 4-amino-1,3-thiazole derivative which would then be reacted with a suitable two-carbon synthon to construct the fused imidazole ring.

Another plausible route involves the cyclocondensation of a 2-mercaptoimidazole (B184291) derivative with a bifunctional electrophile. For the synthesis of related thiazolo[3,2-a]benzimidazoles, a transition-metal-free route using propargyl tosylates and 2-mercaptobenzimidazoles has been reported. ijcce.ac.ir A similar strategy could potentially be employed for the construction of the imidazo[4,3-b] nih.govnih.govthiazole system.

Post-Cyclization Functionalization Strategies for C-3 Hydroxymethyl Group Introduction

Once the imidazo[4,3-b] nih.govnih.govthiazole core is established, the introduction of a hydroxymethyl group at the C-3 position is the next synthetic challenge. If the core is synthesized with a suitable precursor functional group at C-3, such as a carboxylic acid or an ester, a simple reduction would yield the target alcohol. The existence of {imidazo[4,3-b] nih.govnih.govthiazole-3-carboxylic acid} makes this a viable approach.

Direct hydroxymethylation of the heterocyclic core is another possibility, although potentially less selective. This could involve reactions with formaldehyde (B43269) or a synthetic equivalent, possibly under acidic or basic conditions. However, controlling the regioselectivity of such a reaction on the bicyclic system could be challenging.

Advanced Synthetic Approaches to {Imidazo[4,3-b]nih.govnih.govthiazol-3-yl}methanol

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex heterocyclic systems.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools for the synthesis of diverse heterocyclic libraries in a single step, offering high atom economy and operational simplicity. ijcce.ac.ir While specific MCRs for the synthesis of {imidazo[4,3-b] nih.govnih.govthiazol-3-yl}methanol have not been reported, related structures have been assembled using this approach. For example, fully substituted 1,3-thiazoles have been synthesized via a one-pot multicomponent reaction of arylglyoxals, lawsone, and thiobenzamides. mdpi.com The development of a novel MCR involving a suitable imidazole precursor, a sulfur source, and a three-carbon building block containing a masked hydroxymethyl group could provide a direct and efficient route to the target molecule.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is another powerful I-MCR used for the synthesis of imidazo[1,2-a]pyridines and could potentially be adapted for imidazo[2,1-b]thiazoles. bohrium.com A similar isocyanide-based MCR could be envisioned for the synthesis of the desired imidazo[4,3-b] nih.govnih.govthiazole scaffold.

Transition-Metal Catalyzed Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. For related imidazo[2,1-b]thiazoles, transition-metal-catalyzed methods, such as copper-catalyzed aerobic oxidative coupling of 2-aminothiazoles and acetophenones, have been developed. nih.gov

Direct C-H functionalization is a particularly attractive strategy. While studies on imidazo[2,1-b]thiazole (B1210989) have shown that direct arylation can be achieved with selectivity at different positions by switching between palladium and copper catalysis, the application of such methods to the [4,3-b] isomer and for the introduction of a hydroxymethyl group remains to be explored. nih.gov The development of a transition-metal-catalyzed C-H hydroxymethylation of the imidazo[4,3-b] nih.govnih.govthiazole core would represent a highly efficient and atom-economical approach to the target compound.

Kinetic Studies and Reaction Rate DeterminationNo kinetic data or reaction rate determinations for the synthesis of {imidazo[4,3-b]researchgate.netbeilstein-journals.orgthiazol-3-yl}methanol have been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment of the nuclei within a molecule. For {imidazo[4,3-b]thiazol-3-yl}methanol, a complete assignment of proton (¹H) and carbon (¹³C) signals is crucial for confirming its proposed structure.

¹H NMR Spectral Analysis of Protons within the Heterocyclic System and Methylol Moiety

The ¹H NMR spectrum of {imidazo[4,3-b]thiazol-3-yl}methanol would be expected to exhibit distinct signals corresponding to the protons of the imidazo[4,3-b]thiazole core and the methylol (-CH₂OH) substituent. The aromatic protons on the imidazole and thiazole rings would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their exact chemical shifts influenced by the electronic environment and through-space coupling interactions. The protons of the methylol group would be expected to produce a singlet or a multiplet, depending on coupling to the hydroxyl proton, in the upfield region, likely around δ 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, the position of which would be sensitive to solvent, concentration, and temperature.

Table 1: Hypothetical ¹H NMR Data for {Imidazo[4,3-b]thiazol-3-yl}methanol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0-8.5s-
H-57.2-7.8dJH5-H6
H-67.0-7.5dJH6-H5
-CH₂-4.5-5.0dJCH₂-OH
-OHVariablebr s-

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The carbon atoms of the heterocyclic rings would be expected to resonate in the downfield region of the spectrum, typically from δ 110 to 150 ppm. The carbon of the methylol group would appear at a significantly higher field, likely in the range of δ 55-65 ppm. The specific chemical shifts would aid in confirming the fusion pattern of the imidazole and thiazole rings.

Table 2: Hypothetical ¹³C NMR Data for {Imidazo[4,3-b]thiazol-3-yl}methanol

Carbon AssignmentChemical Shift (δ, ppm)
C-2140-150
C-3145-155
C-5115-125
C-6110-120
C-7a130-140
-CH₂OH55-65

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of the atoms, two-dimensional NMR experiments are paramount.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton to its attached carbon atom (e.g., H-5 to C-5, H-6 to C-6, and the -CH₂- protons to the methylol carbon).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of {imidazo[4,3-b]thiazol-3-yl}methanol, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the fused ring system would be expected in the 1450-1650 cm⁻¹ region. A C-O stretching vibration for the primary alcohol would likely be observed in the 1000-1100 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for {Imidazo[4,3-b]thiazol-3-yl}methanol

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Broad, Strong
Aromatic C-H Stretch3000-3100Medium to Weak
C=N, C=C Stretch (Ring)1450-1650Medium to Strong
C-O Stretch (Primary Alcohol)1000-1100Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

HRMS is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For {imidazo[4,3-b]thiazol-3-yl}methanol (C₆H₆N₂OS), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental formula, providing strong evidence for the compound's identity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The most definitive method for structural elucidation is single-crystal X-ray crystallography. If a suitable crystal of {imidazo[4,3-b]thiazol-3-yl}methanol can be grown, this technique can provide the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles, which would confirm the planar or near-planar nature of the fused heterocyclic system and the conformation of the methylol substituent. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. This level of detail is unparalleled by other techniques and provides the ultimate proof of structure.

Spectroscopic and Structural Elucidation of {Imidazo[4,3-b] researchgate.netrsc.orgthiazol-3-yl}methanol and its Derivatives

Therefore, it is not possible to generate the content for the requested section "3.5. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives" with the required scientific accuracy and detail.

While VCD and ECD are powerful, widely-used techniques for determining the absolute configuration and solution-state conformation of chiral molecules nih.govnih.govrsc.org, their specific application to the {imidazo[4,3-b][1,3]thiazol-3-yl}methanol scaffold has not been documented in the available literature. The general methodology involves comparing experimentally measured VCD and ECD spectra with those predicted by quantum-chemical calculations, most notably Density Functional Theory (DFT) nih.govschrodinger.com. This comparison allows for the unambiguous assignment of the absolute stereochemistry of a chiral center researchgate.netrsc.org.

The successful application of these chiroptical methods has been documented for a wide array of complex molecules, including natural products, mechanically interlocked molecules, and various heterocyclic compounds rsc.orgnih.govrsc.org. However, without specific studies on the target compound, any discussion would be purely hypothetical and would not meet the requirement for detailed, factual research findings.

A list of compounds that were investigated during the search process is provided below for reference.

Computational Chemistry and Theoretical Analysis of Imidazo 4,3 B 1 2 Thiazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No published studies were found that specifically detail the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) or the electronic structure of {imidazo[4,3-b] nih.govacs.orgthiazol-3-yl}methanol using DFT. Such a study would provide insights into the planarity of the fused ring system and the orientation of the methanol (B129727) substituent.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity, with the HOMO indicating its nucleophilic and electron-donating capabilities, and the LUMO signifying its electrophilic and electron-accepting nature. acs.orgmdpi.com The energy gap between these orbitals is a key indicator of chemical reactivity and kinetic stability. researchgate.net There are currently no available data on the HOMO-LUMO energies or their spatial distribution for {imidazo[4,3-b] nih.govacs.orgthiazol-3-yl}methanol.

Electrostatic Potential (ESP) Surface Analysis for Reactive Sites

An ESP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrostatic interactions and chemical reactions. No ESP surface analysis for {imidazo[4,3-b] nih.govacs.orgthiazol-3-yl}methanol has been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics simulations are employed to study the conformational landscape and flexibility of a molecule over time, providing insights into its behavior in different environments. Such studies are particularly important for understanding how a molecule might interact with biological targets. nih.gov A search of the literature did not yield any MD simulation studies focused on the conformational analysis of {imidazo[4,3-b] nih.govacs.orgthiazol-3-yl}methanol.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.gov However, no computationally predicted spectroscopic data for {imidazo[4,3-b] nih.govacs.orgthiazol-3-yl}methanol are available in the reviewed literature.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies on reaction mechanisms involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This provides a deep understanding of how a molecule is formed or how it reacts with other chemical species. No theoretical investigations into the reaction mechanisms or transition states involving {imidazo[4,3-b] nih.govacs.orgthiazol-3-yl}methanol have been reported.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Excluding Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in medicinal chemistry and materials science. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For the novel heterocyclic compound, {imidazo[4,3-b] dntb.gov.uanih.govthiazol-3-yl}methanol, the development of such models is essential for predicting its behavior and guiding the synthesis of more potent or suitable analogues. While specific experimental data for this exact molecule is not extensively available in public literature, the principles of QSAR and QSPR can be discussed based on established methodologies and findings for structurally related imidazothiazole and imidazothiadiazole systems.

The core of any QSAR/QSPR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used as independent variables to build a regression model against a dependent variable, which would be a measured biological activity or a physicochemical property.

Theoretical Framework for Modeling

A hypothetical QSAR or QSPR study for {imidazo[4,3-b] dntb.gov.uanih.govthiazol-3-yl}methanol and its derivatives would involve the following key steps:

Dataset Assembly : A series of molecules based on the imidazo[4,3-b] dntb.gov.uanih.govthiazole (B1198619) scaffold would be synthesized and their biological activity or property of interest measured.

Molecular Descriptor Calculation : For each molecule in the series, a wide range of descriptors would be calculated.

Model Development : Using statistical methods like Multiple Linear Regression (MLR), a model is built to find the best correlation between the descriptors and the activity/property.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

Key Molecular Descriptors for Analysis

Based on studies of related imidazo-fused heterocyclic systems, the following classes of descriptors would be of primary importance for modeling {imidazo[4,3-b] dntb.gov.uanih.govthiazol-3-yl}methanol. nih.govresearchgate.net

Descriptor ClassSpecific ExamplesRelevance to {Imidazo[4,3-b] dntb.gov.uanih.govthiazol-3-yl}methanol
Electronic HOMO/LUMO energies, Dipole Moment, Atomic ChargesThese describe the molecule's reactivity, stability, and intermolecular interaction capabilities. The nitrogen and sulfur atoms in the imidazothiazole core are expected to be critical electronic features. nih.gov
Steric/Topological Molecular Volume, Surface Area, Principal Moments of Inertia, Wiener IndexThese relate to the molecule's size and shape, which are crucial for its fit into a biological target like an enzyme's active site. The methanol group adds a specific steric feature. researchgate.net
Lipophilicity LogP (Octanol-Water Partition Coefficient)This descriptor is fundamental for predicting a molecule's solubility and ability to cross biological membranes. The hydroxyl group in the methanol substituent significantly influences this property. nih.govnih.gov
Thermodynamic Heat of Formation, Gibbs Free EnergyThese descriptors provide insight into the stability of the compound and its potential interactions.

Hypothetical QSAR Model

For a hypothetical series of derivatives of {imidazo[4,3-b] dntb.gov.uanih.govthiazol-3-yl}methanol tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model might take the form of a multiple linear regression equation. For instance, a study on the antiproliferative activity of related imidazo[2,1-b] dntb.gov.uanih.govjpsionline.comthiadiazoles found that lipophilicity, electronic, and steric factors were decisive. nih.gov An analogous hypothetical equation for our compound of interest could look like this:

pIC₅₀ = k₁ * (LogP) + k₂ * (LUMO Energy) - k₃ * (Molecular Volume) + C

In this equation, pIC₅₀ represents the biological activity, k₁, k₂, and k₃ are the regression coefficients for each descriptor, and C is a constant. The signs of the coefficients would indicate whether an increase in the descriptor's value enhances or diminishes the activity. For example, a negative coefficient for molecular volume (-k₃) would suggest that smaller molecules in the series are more active.

Research Findings from Analogous Systems

QSAR studies on other imidazothiazole-containing compounds have yielded valuable insights that could inform the theoretical modeling of {imidazo[4,3-b] dntb.gov.uanih.govthiazol-3-yl}methanol:

Antiproliferative Activity : In various cancer cell lines, the activity of imidazo[2,1-b] dntb.gov.uanih.govjpsionline.comthiadiazoles was strongly correlated with lipophilicity and electronic properties. The nitrogen atoms of the core ring structure were highlighted as important for target interaction. nih.gov

Antimicrobial Activity : For a series of imidazo[2,1-b] dntb.gov.uanih.govjpsionline.comthiadiazole derivatives, it was found that the hydrophobic nature of substituents played a key role in enhancing antibacterial activity. nih.gov

Murine Leukemia Inhibition : A QSAR analysis of imidazo[2,1-b] dntb.gov.uanih.govjpsionline.comthaidiazole derivatives showed that lower values of the partition coefficient and principal moment of inertia, along with a higher cluster count, led to better inhibitory activity. researchgate.net

These findings from related scaffolds provide a rational basis for selecting descriptors and interpreting potential QSAR/QSPR models for {imidazo[4,3-b] dntb.gov.uanih.govthiazol-3-yl}methanol. Such models are indispensable for the rational design of new compounds with tailored properties, reducing the need for extensive trial-and-error synthesis and testing.

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies of Imidazo 4,3 B 1 2 Thiazol 3 Yl Methanol and Its Analogues

In Vitro Studies on Biological Targets and Mechanisms of Action

In vitro studies are fundamental in elucidating the mechanisms by which a compound exerts its biological effects. For the analogues of {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol, a range of in vitro assays have been performed, shedding light on their interactions with various biological targets.

While no specific enzyme inhibition data for {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol is publicly available, extensive research on the isomeric imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole and imidazo[2,1-b]thiazole (B1210989) scaffolds has demonstrated significant inhibitory activity against several key enzymes.

Derivatives of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. nih.govnih.gov In studies on peritoneal mesothelioma and pancreatic cancer cell lines, certain analogues demonstrated antitumor activity by inhibiting FAK phosphorylation. nih.govnih.gov For instance, compounds 1a and 1b (indole and thiophene-containing imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles) showed IC₅₀ values in the low micromolar range. nih.govnih.gov

Furthermore, other analogues of the imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), enzymes implicated in conditions like glaucoma and Alzheimer's disease. connectjournals.comnih.govsci-hub.seresearchgate.net Some of these derivatives exhibited low nanomolar inhibitory activity against human carbonic anhydrase isoforms (hCA I and II) and AChE. connectjournals.com

A novel series of 3-methyl-imidazo[2,1-b]thiazole derivatives were synthesized and evaluated as inhibitors of Dihydrofolate reductase (DHFR), a validated target for antibacterial and anticancer therapies. nih.gov Two compounds from this series, 22 and 23 , displayed potent DHFR inhibition with IC₅₀ values of 0.079 and 0.085 µM, respectively, which is comparable to the established drug methotrexate. nih.gov

The table below summarizes the enzyme inhibitory activities of some representative analogues.

Compound ClassTarget EnzymeKey FindingsReference
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesFocal Adhesion Kinase (FAK)Inhibition of FAK phosphorylation, with IC₅₀ values in the range of 0.59 to 2.81 μM for compounds 1a and 1b . nih.govnih.gov nih.govnih.gov
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesCarbonic Anhydrase (CA), Acetylcholinesterase (AChE)Low nanomolar inhibition (KIs in the range of 10.32-105.50 nM for CAs and 20.52-54.06 nM for AChE). connectjournals.com connectjournals.com
3-Methyl-imidazo[2,1-b]thiazolesDihydrofolate reductase (DHFR)Potent inhibition with IC₅₀ values of 0.079 and 0.085 µM for compounds 22 and 23 . nih.gov nih.gov

There is no available data on receptor binding studies specifically for {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol. However, research on the related imidazo[2,1-b]thiazole scaffold has identified potent positive allosteric modulators of the GABAA receptor. nih.gov These studies, which aimed to find isosteric analogues of imidazopyridine drugs like Zolpidem, demonstrated that compounds from this class can bind to the benzodiazepine (B76468) site of the GABAA receptor. nih.gov

Additionally, imidazo[1,2-a]pyridine (B132010) derivatives, which share a fused imidazole (B134444) ring system, have been discovered as potent and selective agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics. nih.gov A prototype human CAR agonist, CITCO, features an imidazo[2,1-b] nih.govresearchgate.netthiazole (B1198619) core, further highlighting the potential of this scaffold to interact with nuclear receptors. nih.gov

Direct studies on the molecular interactions of {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol with biomolecules such as DNA or specific proteins are not documented. However, investigations into 1,3,4-thiadiazole derivatives , a key component of the related imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole scaffold, have explored their binding to DNA. The biological activity of thiadiazole derivatives is often attributed to their aromaticity and their ability to act as bioisosteres of other heterocyclic systems, which can facilitate interference with processes like DNA replication. nih.gov

Molecular docking studies on imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have been performed to understand their binding modes with various enzymes. For example, docking studies have shown that these compounds can fit into the ATP-binding pocket of kinases like FAK. nih.gov Other docking studies have investigated their interactions with enzymes such as pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA), which are crucial for the survival of Mycobacterium tuberculosis. These computational studies suggest that the imidazo-thiadiazole core can form key interactions with amino acid residues in the active sites of these protein targets.

While no specific studies on the modulation of cellular pathways by {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol have been reported, the anticancer activity of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-chalcone analogues has been linked to the induction of apoptosis and cell cycle arrest. nih.gov Certain compounds in this class were found to cause cell cycle arrest in the G₀/G₁ phase and activate caspases-3 and -8 in DU-145 prostate cancer cells. nih.gov This was associated with a decrease in the cell cycle regulatory protein cyclin D1 and an increase in cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27. nih.gov

Similarly, novel 3-methyl-imidazo[2,1-b]thiazole derivatives that inhibit DHFR have also been shown to induce cell cycle arrest and apoptosis in MCF7 breast cancer cells. nih.gov

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of heterocyclic compounds is a well-established area of research. While direct antimicrobial data for {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol is lacking, its structural analogues have been extensively tested.

A number of studies have demonstrated the antibacterial activity of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole and imidazo[2,1-b]thiazole derivatives against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.govirjmets.comresearchgate.netiscience.in

Newly synthesized imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have shown inhibitory effects against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans, with minimum inhibitory concentrations (MICs) in the millimolar range. nih.gov In another study, some derivatives were moderately active against Escherichia coli and Pseudomonas aeruginosa. nih.gov

Furthermore, imidazo[2,1-b]thiazole derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting MIC values as low as 1.6 µg/mL. connectjournals.comresearchgate.net

The table below presents a summary of the antibacterial activity of representative analogues.

Compound ClassBacterial Strain(s)Activity (MIC)Reference
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesE. coli, S. aureus, M. smegmatis, C. albicans0.14 to 0.59 mM nih.gov
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesE. coli, P. aeruginosaModerate activity nih.gov
Imidazo[2,1-b]thiazolesMycobacterium tuberculosis H37RvAs low as 1.6 µg/mL connectjournals.comresearchgate.net

Antifungal Activity against Fungal Pathogens

The imidazo[2,1-b]thiazole scaffold has been a focal point in the development of new antifungal agents. nih.gov Various derivatives have demonstrated notable activity against a range of fungal pathogens. For instance, a series of imidazole-fused imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole analogues exhibited strong antifungal activity, particularly against Candida albicans. nih.gov

One of the most potent compounds identified in a study was N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govacs.orgnih.govthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline, which showed a minimum inhibitory concentration (MIC₅₀) of 0.16 μg/mL against C. albicans. This was significantly more potent than the control drugs, gatifloxacin (B573) and fluconazole. nih.gov Furthermore, this compound, along with another analogue, did not exhibit cytotoxicity against human foreskin fibroblast-1 cells, suggesting a favorable safety profile. nih.gov

The following table summarizes the antifungal activity of selected imidazo[2,1-b]thiazole analogues.

CompoundFungal StrainActivity (MIC in µg/mL)Reference
N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govacs.orgnih.govthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)anilineCandida albicans0.16 (MIC₅₀) nih.gov
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativeCandida albicans3.9–62.5 nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the development of novel antitubercular agents. researchgate.netcapes.gov.brnih.gov Several derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. researchgate.netrsc.org

One of the early promising compounds was 2-chloro-6-phenylimidazo[2,1-b]thiazole. Further development led to the synthesis of analogues with substitutions at the 6-position of the imidazo[2,1-b]thiazole ring. capes.gov.brnih.gov A particularly potent derivative, 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole, showed significant antitubercular activity. nih.gov

Hybrid molecules incorporating the imidazo[2,1-b]thiazole core have also been explored. For example, a series of imidazo[2,1-b]thiazole–hydrazine-thiazoles were synthesized, with derivative 7b exhibiting a minimum inhibitory concentration (MIC) of 0.98 μg/mL against M. tuberculosis ATCC 25618. researchgate.net Structure-activity relationship (SAR) studies in this series indicated that the presence of a chlorophenyl, pyridine, or coumarin (B35378) moiety on the thiazole ring was beneficial for anti-mycobacterial activity. researchgate.net

Another approach involved linking the imidazo[2,1-b]thiazole scaffold to a 1,2,3-triazole ring. The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative from this series, IT10, which contains a 4-nitro phenyl group, displayed an IC₅₀ of 2.32 μM and an IC₉₀ of 7.05 μM against M. tuberculosis H37Ra. rsc.org Importantly, this compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line. rsc.org Another derivative, IT06, with a 2,4-dichloro phenyl moiety, also demonstrated significant activity with an IC₅₀ of 2.03 μM. rsc.org These compounds were found to be selective for M. tuberculosis over other non-tuberculous mycobacteria. rsc.org

Furthermore, some imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivatives have shown potent antitubercular activity. nih.govcore.ac.uk For instance, (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govacs.orgnih.govthiadiazol-5-yl)methanol and 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govacs.orgnih.govthiadiazole-5-carbaldehyde demonstrated 100% inhibition at a concentration of >6.25 µg/ml. nih.gov

The table below presents the antitubercular activity of selected imidazo[2,1-b]thiazole analogues.

CompoundM. tuberculosis StrainActivityReference
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazoleNot specifiedPotent nih.gov
Derivative 7bATCC 25618MIC = 0.98 μg/mL researchgate.net
IT10H37RaIC₅₀ = 2.32 μM, IC₉₀ = 7.05 μM rsc.org
IT06H37RaIC₅₀ = 2.03 μM, IC₉₀ = 15.22 μM rsc.org
(2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govacs.orgnih.govthiadiazol-5-yl)methanolH37Rv100% inhibition at >6.25 µg/ml nih.gov
2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govacs.orgnih.govthiadiazole-5-carbaldehydeH37Rv100% inhibition at >6.25 µg/ml nih.gov
[6-(4-bromophenyl) imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide (3e)H37RvMIC = 6.25 mg/ml dergipark.org.tr

Anticancer Activity in Cell-Based Assays (In Vitro)

The imidazo[2,1-b]thiazole scaffold has been identified as a promising pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Derivatives of this heterocyclic system have demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Evaluation in Various Cancer Cell Lines

A number of studies have reported the in vitro antiproliferative activities of imidazo[2,1-b]thiazole derivatives against a panel of human cancer cell lines. For instance, a series of 18 new imidazo[2,1-b]thiazole derivatives were tested against the A375P human melanoma cell line, with several compounds showing superior potency to the approved drug sorafenib. nih.govelsevierpure.com Two compounds, 26 and 27, exhibited selectivity towards melanoma cell lines and demonstrated sub-micromolar IC₅₀ values against multiple melanoma cell lines. nih.govelsevierpure.com

In another study, imidazothiazole-coupled noscapine (B1679977) derivatives were synthesized and evaluated for their anticancer activity. acs.org The O-linked imidazothiazole noscapinoids were generally more effective than their N-linked counterparts. acs.org Specifically, compounds 11b, 11c, 11e, and 11o showed efficacy against the pancreatic cancer (PC) cell line MIAPaCa-2. acs.org The intermediate compound 5, a thiazole amine substituted noscapine derivative, also displayed potent activity with an IC₅₀ of 2.7 ± 1.2 μM against MIAPaCa-2 cells. acs.org

Furthermore, a series of imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole-linked oxindoles were synthesized and showed potent anti-proliferative activity. nih.gov Compounds 7, 11, and 15 were particularly effective, with compound 7 displaying IC₅₀ values in the range of 1.1-1.6 μM across various cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected imidazo[2,1-b]thiazole analogues.

CompoundCancer Cell LineActivity (IC₅₀)Reference
Compound 26A375P (Melanoma)Sub-micromolar nih.govelsevierpure.com
Compound 27A375P (Melanoma)Sub-micromolar nih.govelsevierpure.com
Compound 5 (Noscapine derivative)MIAPaCa-2 (Pancreatic)2.7 ± 1.2 μM acs.org
Compound 7a (Noscapine derivative)MIAPa-Ca-2 (Pancreatic)4.2 ± 0.6 μM acs.org
Compound 7 (Oxindole conjugate)Various1.1-1.6 μM nih.gov
Compound 11 (Oxindole conjugate)VariousPotent nih.gov
Compound 15 (Oxindole conjugate)VariousPotent nih.gov

Investigation of Anticancer Mechanisms (e.g., Tubulin Assembly Inhibition)

A significant mechanism of action for the anticancer activity of some imidazo[2,1-b]thiazole analogues is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting tubulin assembly, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Studies on imidazothiazole-coupled noscapine derivatives have shown that these compounds can induce a G2/M phase arrest in the cell cycle of MIA PaCa-2 pancreatic cancer cells. nih.gov This arrest is a characteristic feature of agents that interfere with microtubule dynamics. Western blot analysis revealed that treatment with these compounds led to an accumulation of tubulin in the soluble fraction and an increase in the expression of cyclin-B1, a key regulator of the G2/M transition. nih.gov Furthermore, these derivatives were found to increase the levels of caspase-3 and PARP, which are indicative of apoptosis. nih.gov Molecular docking studies suggested that these compounds bind to tubulin, likely through noncovalent interactions such as van der Waals forces and hydrogen bonding. nih.gov

Similarly, a series of imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole-linked oxindoles were identified as potent tubulin polymerization inhibitors. nih.gov The most active compound, compound 7, inhibited tubulin polymerization with an IC₅₀ value of 0.15 μM, which is more potent than the well-known tubulin inhibitor combretastatin (B1194345) A-4 (IC₅₀ = 1.16 μM). nih.gov Docking studies indicated that this compound and its analogue, compound 11, bind to the colchicine (B1669291) binding site of tubulin, interacting with key amino acid residues such as αAsn101, βThr179, and βCys241. nih.gov Treatment of cancer cells with these compounds resulted in an accumulation of cells in the G2/M phase of the cell cycle and increased levels of cyclin-B1 protein. nih.gov

Structure-Activity Relationship (SAR) Derivation

Impact of Substituents on Biological Potency and Selectivity

The biological activity of imidazo[2,1-b]thiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent and selective antifungal, antitubercular, and anticancer activities.

In the context of antifungal activity , SAR studies have shown that both electron-donating and electron-withdrawing substituents can influence the potency, though the effect can vary depending on the specific scaffold. For imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivatives, it has been observed that the hydrophobic nature of a keto aryl ring with no electron-withdrawing substituents at the para position enhances activity, while electron-donating groups at the second aryl ring are detrimental. nih.gov In another series of imidazole-fused imidazo[2,1-b] nih.govacs.orgnih.govthiadiazoles, the presence of a cyclopropyl (B3062369) group at the 2-position and a 4-fluorophenyl group at the 6-position of the imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole ring, along with a specific substituted imidazole moiety, led to highly potent antifungal activity. nih.gov

For antitubercular activity , specific substitutions have been found to be crucial. For instance, in a series of imidazo[2,1-b]thiazole–hydrazine-thiazoles, the presence of a chlorophenyl, pyridine, or coumarin moiety on the thiazole ring was associated with significant anti-mycobacterial activity. researchgate.net In another study, a 5-nitroso substitution on the imidazo[2,1-b]thiazole ring was found to confer potent antitubercular activity. nih.gov For imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivatives, the presence of phenyl halides at the C-6 position resulted in significant antitubercular activity, although a nitro phenyl substituent at the same position was even more potent. core.ac.uk

In the realm of anticancer activity , SAR studies of imidazo[2,1-b]thiazole derivatives have revealed several key features for enhanced cytotoxicity. For imidazothiazole-coupled noscapine derivatives, O-linkage was found to be more favorable than N-linkage for anticancer activity against pancreatic cancer cells. acs.org A para-fluoro substitution on the N-derived imidazothiazole was potent, but changing it to a chlorine resulted in a drastic loss of activity. acs.org For imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole-linked oxindoles, substitutions on the C and D rings were investigated. A 5-fluoro or 6-chloro substitution on the oxindole (B195798) ring (D ring) and a p-tolyl or phenyl group on the imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole ring (C ring) were found in the most potent compounds. nih.gov Furthermore, for imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole–chalcones, compounds containing a 3,4,5-trimethoxy group showed superior cytotoxic activity. rsc.org

Lack of Available Research Data for {Imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol

A thorough investigation of scientific literature and databases has revealed a significant lack of published research on the chemical compound {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol and its analogues. Specifically, no information could be found regarding its pre-clinical biological activity or structure-activity relationship (SAR) studies.

The inquiry, which focused on the role of the methylol group at the C-3 position in influencing the compound's biological activity, did not yield any relevant studies, data tables, or detailed research findings. The requested outline, centered on the "Pre-clinical Biological Activity and Structure-Activity Relationship (SAR) Studies of {Imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol and its Analogues," particularly the subsection "5.4.2. Role of the Methylol Group at C-3 on Activity," could not be addressed due to the absence of pertinent scientific data.

Searches for this specific imidazo[4,3-b] nih.govresearchgate.netthiazole scaffold and its C-3 substituted derivatives did not return any scholarly articles or experimental data. The available research on related heterocyclic systems, such as imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles, represents a different isomeric structure and does not provide applicable information for the requested compound.

Consequently, it is not possible to generate an article that adheres to the provided outline and content requirements. The scientific community has not, to date, published research that would allow for a discussion on the biological importance of the C-3 methylol group in the {imidazo[4,3-b] nih.govresearchgate.netthiazol-3-yl}methanol series.

Potential Applications As Research Tools and Chemical Probes

Development of Fluorescent Probes for Biological Imaging

Currently, there is no published research detailing the development or use of {imidazo[4,3-b] mdpi.comnih.govthiazol-3-yl}methanol as a fluorescent probe for biological imaging. The intrinsic photophysical properties of this specific compound have not been characterized.

While some isomeric and related imidazothiazole scaffolds, such as imidazo[1,2-a]pyridine (B132010) and imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole derivatives, have been successfully developed as fluorescent probes for detecting various biological analytes like ions and reactive oxygen species, this has not been extended to the imidazo[4,3-b] mdpi.comnih.govthiazole (B1198619) system. The development of a fluorescent probe requires a molecule to exhibit specific photophysical properties, such as a high fluorescence quantum yield, a large Stokes shift, and sensitivity to the target analyte, none of which have been documented for {imidazo[4,3-b] mdpi.comnih.govthiazol-3-yl}methanol.

Use as Chemical Scaffolds for Target Identification and Validation in Chemical Biology

The utility of {imidazo[4,3-b] mdpi.comnih.govthiazol-3-yl}methanol as a chemical scaffold for target identification and validation has not been reported in the scientific literature. The process of using a molecule as a chemical scaffold in this context typically involves derivatizing the core structure to create a library of related compounds. These libraries are then screened for biological activity to identify and validate new drug targets.

Although the imidazo[4,3-b] mdpi.comnih.govthiazole core presents a rigid and chemically tractable framework that could theoretically be suitable for such applications, no studies have been published that utilize this specific scaffold for the systematic exploration of chemical-protein interactions or for the identification of novel therapeutic targets.

Application in Ligand Design for Specific Molecular Targets

There is no available research on the application of {imidazo[4,3-b] mdpi.comnih.govthiazol-3-yl}methanol in ligand design for specific molecular targets. Ligand design involves the rational design and synthesis of molecules that can bind to a biological target with high affinity and selectivity. This often relies on computational modeling and extensive structure-activity relationship (SAR) studies.

While other imidazothiazole isomers have been investigated as ligands for a variety of targets, including kinases and other enzymes, the imidazo[4,3-b] mdpi.comnih.govthiazole scaffold, and specifically its 3-methanol derivative, remains uninvestigated in this regard. There are no published docking studies, binding assays, or SAR data related to the interaction of {imidazo[4,3-b] mdpi.comnih.govthiazol-3-yl}methanol with any biological target.

Conclusion and Future Research Perspectives on Imidazo 4,3 B 1 2 Thiazol 3 Yl Methanol

Summary of Key Findings and Current Understanding

A thorough review of available scientific databases reveals a striking absence of specific research on {imidazo[4,3-b][1,3]thiazol-3-yl}methanol. There are no published studies detailing its synthesis, characterization, or biological activity. This stark knowledge gap is the most critical finding.

In contrast, the broader class of imidazo[2,1-b][1,3,4]thiadiazole (B1258514) derivatives has been extensively investigated, demonstrating a wide array of biological activities, including:

Anticancer nih.gov

Antimicrobial mdpi.com

Antitubercular researchgate.net

Anti-inflammatory researchgate.net

Anticonvulsant nih.gov

These findings for the related isomers provide a compelling, albeit indirect, rationale for investigating the less-explored {imidazo[4,3-b][1,3]thiazol-3-yl}methanol. The structural nuances between these isomers could lead to novel pharmacological profiles.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the very existence of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol in the scientific literature. This opens up a plethora of research avenues:

Fundamental Synthesis and Characterization: The most immediate need is the development of a reliable synthetic route to produce {imidazo[4,3-b][1,3]thiazol-3-yl}methanol. This would be followed by comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: Once synthesized, a detailed investigation of its physicochemical properties, including solubility, stability, and electronic characteristics, would be essential for any future applications.

Initial Biological Screening: A broad-based biological screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens would be a logical first step to identify any potential therapeutic utility.

Comparative Isomeric Studies: A head-to-head comparison of the biological activity of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol with its more studied isomers would provide valuable structure-activity relationship (SAR) insights.

Directions for Future Synthetic Innovations

The lack of a reported synthesis for {imidazo[4,3-b][1,3]thiazol-3-yl}methanol necessitates innovation. Drawing inspiration from the synthesis of related heterocyclic systems, several strategies could be explored:

Novel Cyclization Strategies: Research into novel cyclization reactions to form the imidazo[4,3-b][1,3]thiazole core is paramount. This could involve exploring new catalysts or reaction conditions for intramolecular cyclizations of appropriately functionalized imidazole (B134444) precursors.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related fused imidazole heterocycles, often leading to higher yields and cleaner reactions. capes.gov.br This technology could be pivotal in developing an efficient synthesis of the target compound.

One-Pot Reactions: Designing a multi-component, one-pot reaction to construct the imidazo[4,3-b][1,3]thiazole ring system would be a significant advancement in terms of efficiency and sustainability.

Prospects for Deeper Mechanistic Insights into Biological Interactions

Should {imidazo[4,3-b][1,3]thiazol-3-yl}methanol exhibit interesting biological activity, the next frontier would be to understand its mechanism of action. Future research could focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of the compound. For instance, many imidazo[2,1-b][1,3,4]thiadiazole derivatives have been shown to inhibit kinases like Focal Adhesion Kinase (FAK). nih.gov

Computational Modeling and Docking: In silico studies can predict the binding modes of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol with its putative biological targets, guiding further optimization.

Enzyme Inhibition Assays: If a specific enzyme is identified as a target, detailed kinetic studies would be necessary to determine the nature and potency of the inhibition.

Outlook for Rational Design of Novel Imidazo[4,3-b]beilstein-journals.orgd-nb.infothiazole Derivatives

The synthesis of the parent compound, {imidazo[4,3-b][1,3]thiazol-3-yl}methanol, would be the gateway to a new class of derivatives. The future of this research direction lies in the rational design of novel analogues with enhanced potency and selectivity.

Table 1: Potential Future Derivatives and Their Rationale

Derivative ClassRationalePotential Therapeutic Area
Ester and Ether Analogues To improve lipophilicity and cell permeability.Anticancer, Antimicrobial
Halogenated Derivatives To modulate electronic properties and potentially enhance binding affinity.Kinase Inhibition
Amine and Amide Derivatives To introduce new hydrogen bonding interactions and improve solubility.Various
Hybrid Molecules To combine the imidazo[4,3-b][1,3]thiazole scaffold with other known pharmacophores to create synergistic effects.Multi-target drug discovery

The exploration of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol and its derivatives represents a significant opportunity to expand the chemical space of medicinally relevant heterocycles. While currently an uncharted territory, the rich biological activity of its isomers provides a strong impetus for future investigation. The path forward will require a blend of innovative synthetic chemistry, rigorous biological evaluation, and insightful mechanistic studies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing {imidazo[4,3-b][1,3]thiazol-3-yl}methanol?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) starting from aryl glyoxals, amines, and thiazole precursors. For example, a catalyst-free one-pot reaction in ethanol under reflux conditions (1.0 mmol each of aryl glyoxal, aryl amine, and 2-aminobenzothiazole) yields imidazo-thiazole derivatives with good selectivity (Table 2 in ). Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is another efficient method, achieving yields of 90–96% . Key steps include monitoring via TLC and purification by crystallization.

Q. How can structural characterization of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol be performed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., shifts at δ 7.0–8.5 ppm for thiazole and imidazole rings) and confirm the methanol group via hydroxyl proton resonance .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of –CH₂OH or thiazole ring cleavage).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at position 3 vs. 2) .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer : Prioritize antimicrobial and anticancer activity screens:

  • Antimicrobial : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined via broth microdilution .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, comparing cytotoxicity to controls .

Advanced Research Questions

Q. How can conflicting reactivity data in imidazo-thiazole synthesis be resolved?

  • Methodological Answer : Substituent electronic effects often dictate product distribution. For example:

  • Electron-Withdrawing Groups (EWGs) on aryl glyoxals favor cyclization to imidazo-thiazoles (e.g., –NO₂ or –CF₃ groups yield product 4 in ).
  • Electron-Donating Groups (EDGs) promote alternative pathways (e.g., ether-linked byproducts like 5 in ). Use DFT calculations to model transition states and validate with HPLC-MS to quantify product ratios .

Q. What strategies optimize regioselectivity in functionalizing the imidazo-thiazole core?

  • Methodological Answer :

  • Directing Groups : Introduce –NH₂ or –OMe at position 6 to steer electrophilic substitution to position 3 .
  • Microwave-Assisted Synthesis : Enhance reaction control (e.g., 100°C, 30 min) to reduce side products .
  • Green Solvents : Ethanol-PEG-600 mixtures improve solubility and reduce byproduct formation (e.g., 92% yield in ).

Q. How do structural modifications impact bioactivity?

  • Methodological Answer : Conduct SAR studies:

Modification Activity Trend Reference
–CH₂OH at position 3↑ Antimicrobial, ↓ Cytotoxicity
Halogenation (e.g., –Br)↑ Anticancer (DNA intercalation)
Methoxy substituents↑ Solubility, variable enzyme inhibition
  • Validate via molecular docking (e.g., binding to E. coli FabH or human topoisomerase II) .

Q. What computational tools are suitable for studying reaction mechanisms?

  • Methodological Answer :

  • DFT (Gaussian 16) : Model Friedel-Crafts acylation steps to identify rate-limiting stages (e.g., proton transfer vs. cyclization) .
  • Molecular Dynamics (MD) : Simulate solvent effects in ethanol-PEG systems to explain yield improvements .
  • ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties (e.g., logP, BBB permeability) early in drug development .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar synthetic protocols?

  • Resolution : Variables include:

  • Purity of Starting Materials : Commercial aryl glyoxals may contain hydrates; pre-dry at 60°C under vacuum .
  • Catalyst Traces : Even ppm-level metal residues (e.g., from glassware) can alter pathways. Use chelating agents (e.g., EDTA) in reflux steps .
  • Workup Methods : Direct precipitation (vs. column chromatography) reduces losses of polar intermediates .

Tables for Key Findings

Synthetic Method Yield (%) Conditions Key Advantage
Catalyst-free one-pot (EtOH)75–85Reflux, 6 hNo column purification needed
Friedel-Crafts (Eaton’s reagent)90–96Solvent-free, 80°C, 2 hHigh regioselectivity
PEG-600-assisted synthesis92Ethanol-PEG, RT, 12 hEco-friendly, scalable

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